An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-methylpyridin-4-amine
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-methylpyridin-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This guide provides a detailed examination of 3,5-dichloro-2-methylpyridin-4-amine (CAS No. 195045-26-2), a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. While direct experimental data for certain properties are not widely published, this guide synthesizes information from analogous compounds and established chemical principles to provide robust predictions and expert insights. A plausible, detailed synthetic protocol is presented, adapted from established methods for pyridine chlorination, to offer a practical framework for its preparation. The guide further explores the compound's potential as a molecular scaffold in drug discovery, contextualizing its structural attributes within the broader landscape of pharmacologically active aminopyridines.
Introduction: The Pyridine Scaffold in Modern Chemistry
Substituted pyridine rings are a cornerstone of modern pharmaceutical and agrochemical development. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design. The introduction of specific substituents—such as halogens, alkyl groups, and amines—allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles.
3,5-dichloro-2-methylpyridin-4-amine belongs to a class of highly functionalized pyridines. The presence of two chlorine atoms significantly alters the electron density of the aromatic ring, influencing its reactivity and pKa. The 4-amino group serves as a key hydrogen bond donor and a nucleophilic center, while the 2-methyl group provides a steric and electronic modifier. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex, biologically active molecules.[1][2] This guide aims to provide a comprehensive technical overview of its molecular structure to aid researchers in leveraging its full potential.
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible research. The key identifiers for the topic compound are summarized below.
| Property | Value | Reference(s) |
| Systematic Name | 3,5-dichloro-2-methylpyridin-4-amine | |
| CAS Number | 195045-26-2 | [3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [4] |
| Molecular Weight | 177.03 g/mol | [4] |
| SMILES | CC1=NC=C(Cl)C(N)=C1Cl |
Structural Elucidation
The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle. The key substitutions are:
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An amino group (-NH₂) at the C4 position. This group is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions.
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Two chlorine atoms (-Cl) at the C3 and C5 positions. As halogens, they are electron-withdrawing through induction but can be weakly donating through resonance. Their primary effect on the pyridine ring is a decrease in basicity and modification of its reactivity towards electrophilic substitution.
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A methyl group (-CH₃) at the C2 position. This group is weakly electron-donating through hyperconjugation and provides steric bulk adjacent to the ring nitrogen.
The sole aromatic proton is at the C6 position, making its spectroscopic analysis straightforward.
Caption: 2D structure of 3,5-dichloro-2-methylpyridin-4-amine.
Spectroscopic Profile (Predicted)
While full experimental spectra are not publicly cataloged, a robust prediction can be made based on the structure and data from analogous compounds.[5][6][7]
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¹H NMR Spectroscopy : The spectrum is expected to be relatively simple.
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Aromatic Proton (C6-H): A singlet is expected, as there are no adjacent protons. Its chemical shift would likely be downfield (δ 7.5-8.5 ppm), influenced by the electronegative ring nitrogen and adjacent chlorine atom.
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Amino Protons (-NH₂): A broad singlet is anticipated (δ 4.5-6.0 ppm). The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.
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Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.2-2.6 ppm).
-
-
¹³C NMR Spectroscopy : The spectrum should show six distinct signals corresponding to each carbon atom.
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C4 (C-NH₂): Expected around δ 145-155 ppm. The amino group causes a strong downfield shift.
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C2 (C-CH₃): Expected around δ 150-160 ppm, influenced by both the methyl group and the adjacent nitrogen.
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C3 & C5 (C-Cl): These carbons directly bonded to chlorine are expected in the δ 120-135 ppm range. They may have distinct signals due to the asymmetric environment.
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C6 (C-H): Expected around δ 140-150 ppm.
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Methyl Carbon (-CH₃): Expected in the upfield region, typically δ 15-25 ppm.
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Mass Spectrometry (MS) : The molecular ion peak (M+) would appear at m/z 176. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms, with prominent peaks at (M), (M+2), and (M+4) in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of chlorine or the methyl group.
Solid-State Characteristics and Intermolecular Forces
A published crystal structure for 3,5-dichloro-2-methylpyridin-4-amine is not available. However, analysis of closely related structures, such as 3,5-Dichloro-6-methylpyridin-2-amine, provides valuable insight.[2] In the solid state, molecules of this type are stabilized by a network of intermolecular interactions.
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Hydrogen Bonding: The primary interaction is expected to be N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of a neighboring molecule.[2] This typically leads to the formation of dimers or chains.
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Halogen Bonding: C-Cl···N or C-Cl···Cl interactions may also contribute to the crystal packing.
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π–π Stacking: The electron-deficient nature of the dichlorinated pyridine ring may allow for offset π–π stacking interactions between adjacent molecules.
These forces collectively suggest that the compound is a stable crystalline solid at room temperature, a fact supported by supplier information.[1]
Physicochemical Properties Summary
| Property | Value | Reference(s) |
| Appearance | Solid (predicted from isomers) | [1] |
| Melting Point | Not publicly available | [4] |
| Boiling Point | Not publicly available | [4] |
| Solubility | Not publicly available; expected to be soluble in polar organic solvents. | [1][4] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
Synthesis and Reactivity
A Plausible Synthetic Approach
A direct, published synthesis for 3,5-dichloro-2-methylpyridin-4-amine is not readily found in the literature. However, a highly plausible and efficient route can be designed based on established chlorination methodologies for pyridine derivatives. A logical approach involves the direct dichlorination of the corresponding aminomethylpyridine precursor. The synthesis of a related isomer, 3,5-Dichloro-6-methylpyridin-2-amine, from 2-amino-6-methylpyridine using phosphorus oxychloride (POCl₃) provides an excellent template for this transformation.[2]
Exemplary Synthesis Protocol (Adapted)
This protocol is an adapted, field-proven method for the dichlorination of activated pyridine rings. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Reaction: 2-methylpyridin-4-amine → 3,5-dichloro-2-methylpyridin-4-amine
Causality of Reagent Choice:
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Phosphorus oxychloride (POCl₃): This is a powerful and widely used dehydrating and chlorinating agent for heterocyclic compounds. It acts as the chlorine source and facilitates electrophilic substitution on the electron-rich aminopyridine ring.
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Base (e.g., KOH, NaHCO₃): Used during workup to neutralize the highly acidic reaction mixture and quench any remaining POCl₃.
Caption: Exemplary workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with phosphorus oxychloride (POCl₃) (approx. 7-10 molar equivalents).
-
Addition of Starting Material: Slowly and carefully add 2-methylpyridin-4-amine (1.0 eq.) to the POCl₃. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching and Neutralization: Slowly and cautiously pour the cooled, viscous residue onto crushed ice. This step is highly exothermic and must be done with extreme care. Neutralize the acidic aqueous solution by the slow addition of a saturated potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as chloroform (CHCl₃) or ethyl acetate (EtOAc) (3 x volumes).
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Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexanes as the eluent.
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Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.
Significance in Medicinal Chemistry and Drug Development
A Scaffold for Biological Activity
The 4-aminopyridine (4-AP) core is a well-established pharmacophore. Derivatives of 4-AP are known to exhibit a range of biological activities, including potential as cognition enhancers and cholinesterase inhibitors.[8] The amino group at the C4 position is a crucial interaction point, often forming key hydrogen bonds with biological targets like enzyme active sites.
The title compound, 3,5-dichloro-2-methylpyridin-4-amine, serves as a rigid scaffold that presents its functional groups in a well-defined three-dimensional space. The chlorine atoms can engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding, while also enhancing membrane permeability and metabolic stability. The methyl group can provide beneficial steric interactions or be a site for metabolic transformation.
Role as a Synthetic Intermediate
Perhaps the most critical role of this molecule is as a versatile building block for more complex drug candidates. The amino group can be readily derivatized via acylation, alkylation, or sulfonylation to explore structure-activity relationships (SAR). The chlorine atoms, while generally unreactive to nucleophilic aromatic substitution on this ring system, can influence the overall electronic profile of the molecule. This makes the compound a valuable starting point for generating libraries of novel compounds for high-throughput screening.
Caption: Role as an intermediate in drug discovery workflows.
Conclusion
3,5-dichloro-2-methylpyridin-4-amine is a strategically important molecule whose value lies in the precise arrangement of its functional groups on the pyridine scaffold. While some of its fundamental physicochemical properties await full experimental characterization, its molecular structure is well-defined. The predictive spectroscopic and solid-state analysis provided herein offers a strong basis for its identification and handling. The adaptable synthesis protocol demonstrates its accessibility. For researchers in drug development, this compound represents a potent and versatile building block, offering multiple avenues for derivatization and the exploration of new chemical space in the quest for novel therapeutics.
References
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6143–6152. Available from: [Link]
-
Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97. Available from: [Link]
-
American Chemical Society. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available from: [Link]
-
Orie, K. J., Ibezim, A., & Onyelili, I. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available from: [Link]
-
Singh, S., Sharma, R., & Singh, P. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(13), 3799-3803. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
MDPI. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(10), 736-747. Available from: [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. CAS 31430-47-4: 3,5-dichloro-4-methylpyridin-2-amine [cymitquimica.com]
- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 195045-26-2 3,5-Dichloro-2-methylpyridin-4-amine AKSci 3804CD [aksci.com]
- 4. aksci.com [aksci.com]
- 5. 4-AMINO-3,5-DICHLORO-2-METHYLPYRIDINE(195045-26-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]
- 7. 2-Amino-3,5-dichloropyridine(4214-74-8) 13C NMR [m.chemicalbook.com]
- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
